1-(Morpholinocarbonylmethyl)piperazine
Description
Significance of Piperazine (B1678402) and Morpholine (B109124) Moieties in Pharmaceutical Design and Development
Among the vast family of nitrogen-containing heterocycles, piperazine and morpholine hold a special place in pharmaceutical design. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while morpholine is a similar structure where one nitrogen atom is replaced by an oxygen atom researchgate.net. These simple scaffolds are found in a plethora of marketed drugs, demonstrating their versatility and importance in medicinal chemistry tandfonline.comnih.gov. Their frequent inclusion in drug candidates is due to their ability to confer favorable properties that are crucial for therapeutic efficacy.
Piperazine and morpholine are often referred to as "privileged scaffolds" in medicinal chemistry researchgate.netpharmjournal.ru. This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a foundation for the development of various therapeutic agents mdpi.com. The piperazine ring is the second most frequently found saturated N-heterocycle in small-molecule FDA-approved drugs researchgate.net.
The utility of these rings as backbones stems from their unique structural and chemical properties. The chair conformation of these rings provides a rigid, three-dimensional structure that can orient substituents in specific spatial arrangements, which is critical for precise interaction with biological receptors. The nitrogen atoms in piperazine and the nitrogen and oxygen atoms in morpholine can act as hydrogen bond acceptors, while the N-H group in an unsubstituted piperazine can act as a hydrogen bond donor, facilitating strong binding to target proteins researchgate.net.
Solubility and Basicity : The nitrogen atoms in these heterocycles are basic, meaning they can be protonated at physiological pH. This property often enhances the aqueous solubility of the parent molecule, which is a crucial factor for drug absorption and distribution in the body researchgate.netresearchgate.net. The basicity (pKa) of the morpholine nitrogen is typically lower than that of piperazine due to the electron-withdrawing effect of the oxygen atom researchgate.net.
Structural Rigidity and Lipophilicity : The relatively rigid structure of these rings can improve a molecule's binding affinity to its target by reducing the entropic penalty upon binding. Furthermore, these scaffolds can modulate a compound's lipophilicity, striking a balance that allows the drug to pass through cell membranes without being too insoluble in aqueous environments researchgate.net.
Metabolic Stability : The morpholine ring, in particular, is often introduced into drug candidates to improve metabolic stability. The presence of the ether oxygen can block metabolic oxidation at that position, leading to a longer duration of action researchgate.net.
These modifications collectively enhance the "drug-like" properties of a molecule, making piperazine and morpholine valuable tools for medicinal chemists in the process of lead optimization tandfonline.com.
The versatility of piperazine and morpholine as privileged scaffolds is evident in the broad spectrum of therapeutic areas where their derivatives have found application tandfonline.comsemanticscholar.org. These moieties are key components in drugs designed to treat a wide range of conditions, from central nervous system disorders to cancer researchgate.nettandfonline.comjchemrev.com.
Piperazine derivatives are a cornerstone in the development of antipsychotic medications, particularly for the treatment of schizophrenia eurekaselect.comnih.gov. These drugs often target dopamine and serotonin receptors in the brain, and the piperazine moiety plays a crucial role in binding to these receptors eurekaselect.comresearchgate.net. The basic nitrogen of the piperazine ring is often essential for interacting with acidic residues in the receptor binding pocket. Attaching different chemical groups to the piperazine ring can significantly enhance the antipsychotic activity nih.govresearchgate.netdntb.gov.ua.
Table 1: Examples of Piperazine-Containing Antipsychotic Agents
| Drug Name | Target(s) | Role of Piperazine Moiety |
|---|---|---|
| Clozapine | Dopamine & Serotonin Receptors | Core structural component for receptor interaction researchgate.netresearchgate.netnih.gov. |
| Quetiapine | Dopamine & Serotonin Receptors | Essential for binding to CNS receptors rsc.org. |
| Aripiprazole | Dopamine & Serotonin Receptors | Part of the pharmacophore responsible for receptor affinity. |
Both piperazine and morpholine are integral components of numerous anticancer drugs researchgate.netsemanticscholar.orge3s-conferences.org. Their presence can enhance the efficacy of these agents through various mechanisms. In some cases, these heterocyclic rings are part of the pharmacophore that directly interacts with the biological target, such as a protein kinase or DNA nih.govacs.org. In other instances, they serve to improve the molecule's pharmacokinetic properties, ensuring it reaches the tumor site in sufficient concentrations researchgate.net. Several clinically used anticancer drugs, such as Imatinib, contain a piperazine pharmacophore researchgate.net. Research has shown that replacing a fragment in a potential anticancer compound with a piperidine (B6355638) or morpholine fragment can sometimes lead to a significant decrease in cytotoxic activity, highlighting the specific importance of the N-substituted piperazine for efficacy in certain molecular contexts nih.govacs.org.
Table 2: Research Findings on Anticancer Activity of Piperazine/Morpholine Derivatives
| Compound Type | Cancer Cell Line | Finding |
|---|---|---|
| Vindoline-piperazine conjugates | Breast Cancer (MDA-MB-468) | A derivative showed a growth inhibition (GI50) value of 1.00 μM nih.gov. |
| Vindoline-piperazine conjugates | Non-Small Cell Lung Cancer (HOP-92) | A derivative demonstrated a GI50 value of 1.35 μM nih.gov. |
| 2-(Benzimidazol-2-yl)quinoxalines | Lung Adenocarcinoma (A549) | A regioisomer with a piperidine fragment showed selective cytotoxic effect with an IC50 value of 26.3 μM nih.gov. |
| Morpholine-substituted thiazoles | Human Colon Cancer (HT29) | A compound exhibited excellent growth inhibitory effects with an IC50 value of 2.01 µM jchemrev.com. |
The piperazine substructure is a common feature in a majority of marketed antidepressant drugs nih.gov. Its role extends beyond simply providing a favorable CNS pharmacokinetic profile; the piperazine moiety is often directly involved in the specific binding conformations of these agents to their targets, primarily within the serotonergic system nih.govresearchgate.net. Derivatives of piperazine are found in drugs that act as selective serotonin reuptake inhibitors (SSRIs) or have activity at various serotonin receptors (e.g., 5-HT1A, 5-HT2A) nih.gov. The structural features of the piperazine ring allow for precise interactions that are crucial for the efficacy of these antidepressants researchgate.netnih.gov.
Table 3: Examples of Piperazine/Morpholine-Containing Antidepressants
| Drug Name | Mechanism of Action | Role of Heterocyclic Moiety |
|---|---|---|
| Vortioxetine | Serotonin modulator and stimulator | Piperazine is a key part of the pharmacophore researchgate.netnih.gov. |
| Trazodone | Serotonin antagonist and reuptake inhibitor | Contains a piperazine ring essential for its activity researchgate.net. |
| Reboxetine | Norepinephrine reuptake inhibitor | Contains a morpholine ring as a core structural element rsc.orgtandfonline.com. |
| Moclobemide | Reversible inhibitor of MAO-A | Features a morpholine moiety in its structure tandfonline.com. |
Therapeutic Applications of Piperazine and Morpholine Derivatives
Antihistamines
Nitrogen-containing heterocycles are a prominent feature in the chemical structures of many antihistamine drugs. These agents are used to treat allergic reactions by blocking the action of histamine at H1 or H2 receptors. Many second-generation antihistamines, which are known for their non-sedating properties, incorporate piperidine or piperazine rings. These heterocyclic moieties are crucial for the molecule's interaction with the histamine receptors, providing the necessary structural framework and basic nitrogen centers for effective binding. The design of these compounds often focuses on modifying the substituents on the heterocyclic ring to enhance potency and selectivity while minimizing central nervous system penetration to avoid drowsiness.
Antimicrobial and Antibacterial Agents
The fight against infectious diseases has been significantly advanced by the development of antimicrobial and antibacterial agents, many of which are based on nitrogen-containing heterocyclic scaffolds. neuroquantology.com These compounds exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria. core.ac.uk The mechanism of action of these agents is diverse and can include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. neuroquantology.com The piperazine nucleus, for instance, is a key component in several synthetic antibacterial agents, where modifications to the piperazine ring have led to the development of compounds with potent activity against a range of bacterial strains. neuroquantology.com
Antiviral Agents
Nitrogen-containing heterocycles play a pivotal role in the development of antiviral drugs. lew.ro These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles. lew.ro The structural versatility of these heterocycles allows for the design of molecules that can specifically target viral enzymes, such as proteases and polymerases, which are essential for viral replication. For example, piperazine derivatives have been investigated for their potential antiviral activities, with researchers exploring how different substitutions on the piperazine ring can lead to enhanced efficacy against a variety of viruses.
Analgesics and Pain Moderators
In the field of pain management, nitrogen-containing heterocycles are integral to the structure of many analgesic drugs. These compounds can modulate pain signaling pathways through various mechanisms, including interaction with opioid receptors or by affecting the levels of neurotransmitters involved in pain perception. The piperidine ring, for example, is a core component of many potent synthetic opioids. The nitrogen atom within the heterocyclic ring is often crucial for the compound's interaction with its biological target, contributing to its analgesic efficacy.
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Nitrogen-containing heterocyclic compounds are at the forefront of research into treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. These complex disorders are characterized by the progressive loss of neurons, and therapeutic strategies often aim to modulate neurotransmitter systems, reduce oxidative stress, or prevent the aggregation of pathological proteins. Heterocyclic structures are key pharmacophores in many investigational drugs for these conditions. For instance, compounds containing piperazine and piperidine moieties have been designed to act as cholinesterase inhibitors or to target other pathways implicated in the pathology of Alzheimer's disease.
Overview of "1-(Morpholinocarbonylmethyl)piperazine" within the Context of N-Substituted Piperazine Amides
N-substituted piperazine amides represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The piperazine ring serves as a versatile scaffold, and its substitution at the nitrogen atoms allows for the introduction of various functional groups, leading to a wide range of pharmacological properties. The amide linkage provides a stable and synthetically accessible connection point for further molecular elaboration.
"this compound" is a specific example of an N-substituted piperazine amide. Its structure features a piperazine ring N-substituted with an acetyl group, which is in turn connected to a morpholine ring via an amide bond. This compound combines three important pharmacophoric units: the piperazine ring, the morpholine ring, and the amide linker.
The synthesis of such N-substituted piperazine amides generally involves the reaction of a piperazine derivative with a suitable carboxylic acid or its activated form, such as an acyl chloride or an anhydride. For "this compound," a plausible synthetic route would involve the acylation of piperazine with morpholinoacetic acid or a derivative thereof.
While specific research detailing the synthesis, characterization, and biological activity of "this compound" is not extensively available in publicly accessible literature, its structural motifs are present in numerous biologically active compounds. The piperazine moiety is known for its presence in drugs with CNS activity, while the morpholine ring is often incorporated to improve physicochemical properties such as solubility. The amide bond provides structural rigidity and potential hydrogen bonding interactions. The combination of these features in "this compound" suggests its potential for biological activity, warranting further investigation in various therapeutic areas.
Below is a data table summarizing the key structural features of "this compound" and their potential contributions to its properties.
| Structural Feature | Potential Contribution |
| Piperazine Ring | Basic nitrogen center, potential for CNS activity, versatile scaffold for substitution. |
| Morpholine Ring | Improved aqueous solubility, favorable pharmacokinetic properties. |
| Amide Linker | Structural rigidity, hydrogen bonding capabilities, stable chemical linkage. |
| N-acetyl substituent | Connects the piperazine and morpholine moieties, influences overall molecular shape and polarity. |
Structural Classification and Nomenclature
Nitrogen-containing heterocycles can be broadly classified based on several criteria, including ring size, the number of heteroatoms, and the degree of saturation.
Ring Size: Heterocycles are commonly categorized as five-membered, six-membered, or larger ring systems. Piperazine and morpholine are examples of six-membered heterocycles.
Number of Heteroatoms: They can contain one or more heteroatoms, which can be the same or different. Piperazine is a diaza-heterocycle (containing two nitrogen atoms), while morpholine is an oxaza-heterocycle (containing one oxygen and one nitrogen atom).
Degree of Saturation: Heterocyclic rings can be saturated (containing only single bonds), unsaturated (containing one or more double bonds), or aromatic. Piperazine and morpholine are both saturated heterocycles.
The nomenclature of heterocyclic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). However, many common heterocycles are known by their trivial names. For instance, the systematic IUPAC name for piperazine is 1,4-diazacyclohexane, and for morpholine, it is 1,4-oxazinane.
The structure of the specific compound under discussion, This compound , combines both a morpholine and a piperazine ring, linked by a carbonylmethyl group. Its systematic IUPAC name is 1-(morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one. This hybrid structure is of interest as it brings together the pharmacophoric features of both parent heterocycles.
Below is a table detailing the structural information for this compound and its constituent heterocyclic moieties.
| Compound Name | Molecular Formula | Structure | Key Features |
| Piperazine | C4H10N2 | A six-membered ring with two nitrogen atoms at positions 1 and 4. | Saturated, basic, often used to improve aqueous solubility and as a linker. |
| Morpholine | C4H9NO | A six-membered ring with a nitrogen and an oxygen atom at positions 1 and 4. | Saturated, weakly basic, can act as a hydrogen bond acceptor. |
| This compound | C10H19N3O2 | A piperazine ring N-substituted with a methyl group that is attached to a carbonyl group, which in turn is bonded to the nitrogen of a morpholine ring. | A hybrid molecule combining the structural features of piperazine and morpholine. |
Research Gaps and Future Directions in the Study of Piperazine-Morpholine Hybrids
Despite the widespread use of piperazine and morpholine as individual scaffolds in drug discovery, the systematic exploration of hybrids that covalently link these two heterocycles, such as this compound, remains a relatively underexplored area of research. A comprehensive search of the scientific literature reveals a significant gap in knowledge regarding the synthesis, characterization, and biological evaluation of this specific compound and its close analogs.
Identified Research Gaps:
Lack of Dedicated Synthesis and Characterization: There is a notable absence of published studies detailing the specific synthesis and comprehensive characterization of this compound. While general methods for N-acylation of piperazines are well-established, specific reaction conditions, yields, and detailed spectroscopic data for this particular molecule are not readily available.
Unexplored Biological Activity: The biological activity profile of this compound is largely unknown. There are no publicly available reports on its screening against various biological targets or its potential therapeutic applications. This represents a significant missed opportunity, given the proven pharmacological relevance of its constituent moieties.
Limited Structure-Activity Relationship (SAR) Studies: Without a library of related piperazine-morpholine hybrids, it is impossible to establish any structure-activity relationships. Understanding how modifications to the linker, the substitution on the piperazine ring, or the orientation of the morpholine moiety affect biological activity is crucial for rational drug design.
Future Research Directions:
The identified research gaps highlight several promising avenues for future investigation:
Development of Efficient Synthetic Routes: A primary focus should be the development and optimization of a robust and scalable synthetic route to this compound and a diverse library of related analogs. This would enable a thorough investigation of their properties.
Comprehensive Biological Screening: The synthesized compounds should be subjected to broad biological screening against a wide range of therapeutic targets. Given the known activities of piperazine and morpholine derivatives, areas of particular interest could include oncology, neuropharmacology, and infectious diseases. nih.govmdpi.com
Computational and In Silico Studies: Molecular modeling and computational studies could be employed to predict the potential binding modes and biological targets of these hybrid molecules, thereby guiding experimental efforts.
Investigation of Physicochemical and Pharmacokinetic Properties: A detailed analysis of the physicochemical properties (e.g., solubility, lipophilicity) and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of these hybrids is essential to assess their drug-likeness and potential for further development.
The exploration of piperazine-morpholine hybrids represents a fertile ground for discovery in medicinal chemistry. By systematically addressing the current research gaps, new chemical entities with novel biological activities and therapeutic potential may be uncovered. The compound this compound serves as a prime example of a simple yet uninvestigated molecule that could unlock new avenues in the design of next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKJKUMLVQGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192927 | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-46-5 | |
| Record name | 4-(1-Piperazinylacetyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39890-46-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Morpholinocarbonylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(morpholinocarbonylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(MORPHOLINOCARBONYLMETHYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HVU6A9LQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Studies of 1 Morpholinocarbonylmethyl Piperazine Analogues
Reactions of the Piperazine (B1678402) Moiety
The piperazine ring is a common scaffold in medicinal chemistry, largely due to the reactivity of its nitrogen atoms, which allows for the synthesis of a diverse range of derivatives. beilstein-journals.orgmdpi.comscispace.com The two nitrogen atoms in 1-(Morpholinocarbonylmethyl)piperazine are not equivalent; one is a tertiary amine, substituted with the morpholinocarbonylmethyl group, while the other is a secondary amine, making it the primary site for further reactions.
Amine Reactivity and Nucleophilicity
The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com For piperazine and its derivatives, the secondary amine is a potent nucleophile, readily participating in reactions such as alkylation and acylation. wikipedia.orgmsu.edu The nucleophilic character of the secondary amine in the piperazine ring is significantly greater than that of the nitrogen in the morpholine (B109124) ring. This is because the electron-withdrawing effect of the oxygen atom in morpholine reduces the basicity and, consequently, the nucleophilicity of its nitrogen atom. masterorganicchemistry.com In contrast, the piperazine nitrogens are more basic, with pKb values of 5.35 and 9.73, making them more reactive towards electrophiles. wikipedia.orgresearchgate.net
The reactivity of piperazine's secondary amine allows it to act as an efficient nucleophile in substitution reactions. researchgate.netnih.gov This enhanced nucleophilicity, relative to oxygen-based nucleophiles like water, is a cornerstone of its synthetic utility. msu.edu The general trend for amine nucleophilicity is that secondary amines are more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This makes the secondary amine of the piperazine ring in the title compound a prime target for chemical modification.
N-Substitution Effects on Reactivity
The nature of the substituent group is critical. Electron-withdrawing groups, such as aryl or acyl groups, attached to the nitrogen can decrease the nucleophilicity of the piperazine ring by delocalizing the nitrogen's lone pair of electrons. beilstein-journals.orgmsu.edu Conversely, electron-donating alkyl groups generally enhance reactivity. beilstein-journals.org The specific substitution pattern on the piperazine ring dictates its pharmacological and chemical properties, influencing how it interacts with biological targets or participates in further chemical synthesis. scispace.comnih.gov For instance, in many biologically active compounds, the piperazine moiety acts as a scaffold, and modifications at the nitrogen positions are used to fine-tune activity and selectivity. scispace.comresearchgate.net
Reactions of the Amide Linkage
The amide bond is a stable functional group, but it is susceptible to cleavage under certain conditions.
Interactions with CO2 and Carbamate (B1207046) Formation
Piperazine and its derivatives are widely recognized for their ability to react with carbon dioxide (CO2), making them effective solvents for post-combustion CO2 capture. researchgate.netmdpi.comgoogle.com The reaction proceeds through the nucleophilic attack of the amine nitrogen on the carbon atom of CO2, leading to the formation of a carbamate. wikipedia.orgmdpi.com
For this compound, the secondary amine of the piperazine ring is the reactive site for CO2. The reaction forms a zwitterionic carbamate intermediate, which can be stabilized by a second amine molecule to form an ammonium (B1175870) carbamate salt. mdpi.com
The key reactions are:
Carbamate Formation: R2NH + CO2 ⇌ R2NCOO⁻ + H⁺
Dicarbamate Formation (for unsubstituted piperazine): The second amine can also react, though this is less favorable. mdpi.com
The efficiency of CO2 capture is related to the high reaction rate constant of piperazine with CO2. mdpi.comresearchgate.net Piperazine's cyclic structure is thought to create a thermodynamically favorable transition state for carbamate formation. researchgate.net The presence of substituents on the piperazine ring can influence the rate of CO2 absorption and the stability of the resulting carbamate. researchgate.net
Comparative CO2 Capture Properties of Amines
| Amine Solvent | Key Advantage | Relevant Finding | Reference |
|---|---|---|---|
| Piperazine (PZ) | High reaction rate, high capacity | Absorbs CO2 twice as fast as 7 m MEA and has 1.8 times the intrinsic capacity. researchgate.net | researchgate.net |
| MDEA/PZ Blends | Reduced regeneration energy | Increasing PZ content from 5% to 20% in MDEA reduces reboiler duty significantly. mdpi.com | mdpi.com |
| 2-Methylpiperazine (2MPZ)/PZ Blends | Wider solubility window | An equimolar blend of 4 m 2MPZ with 4 m PZ overcomes the precipitation issues of concentrated PZ alone. researchgate.net | researchgate.net |
| General Piperazine Derivatives | Accelerated CO2 absorption | PZ and its derivatives are used as additives in other amine solvents to accelerate CO2 absorption by readily forming carbamates. researchgate.net | researchgate.net |
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of this compound are critical to its chemical and biological properties. researchgate.net The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.org However, the presence of substituents can influence the conformational equilibrium.
For substituted piperazines, the orientation of the substituent (axial vs. equatorial) can have significant energetic and, therefore, functional consequences. nih.gov In studies of 1-acyl 2-substituted piperazines, the axial conformation was found to be preferred. nih.gov Molecular dynamics simulations on related piperazine derivatives have been used to understand the stability of different conformations and their interactions in various environments, such as within a receptor binding pocket. acs.orgnih.govnih.gov The conformational flexibility of the molecule, including the rotation around the amide bond and the bonds connecting the rings, will define the spatial arrangement of its functional groups, which is essential for its interaction with other molecules. nih.govresearchgate.net
Ring Flipping and Nitrogen Inversion in Piperazines
The piperazine ring, similar to cyclohexane, predominantly adopts a chair conformation. However, the piperazine ring can undergo conformational changes, such as ring flipping (or ring inversion) and nitrogen inversion. nih.govrsc.org In N-acylated piperazines, which serve as close analogues for this compound, these dynamic processes can be studied using techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
At room temperature, the 1H NMR spectra of unsymmetrically N,N'-substituted piperazines often show complex signals due to the slow interconversion of different conformations on the NMR timescale. nih.gov Two primary dynamic processes are at play: the rotation around the partial double bond of the amide group (C-N bond) and the interconversion of the two chair conformations of the piperazine ring. nih.govrsc.org The latter process is a combination of ring inversion and nitrogen inversion.
For simple, non-acylated piperazines, the observation of distinct conformers by NMR is typically restricted to low temperatures (below -10 °C). rsc.org However, for N-acylated piperazines, this conformational slowing is observable at and above room temperature. nih.govrsc.org This is because the bulky acyl group raises the energy barrier for these conformational changes.
Dynamic NMR studies on N-benzoylated piperazines, which are structural analogues, have determined the activation energy barriers (ΔG‡) for these processes. These studies identify two distinct coalescence points (Tc), which correspond to the temperatures at which the signals for the interconverting conformers merge in the NMR spectrum. nih.govrsc.org One coalescence is attributed to the restricted amide bond rotation, and the other to the piperazine ring interconversion. nih.gov In most cases, the activation energy for the amide bond rotation is higher than that for the ring inversion. rsc.org The energetic barriers for the transformation of chair conformations in piperazines are generally higher than those for cyclohexanes. nih.gov
Table 1: Activation Energies for Conformational Dynamics in an N-Acylated Piperazine Analogue
| Process | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |
|---|---|---|
| Amide Bond Rotation | Higher Tc | 56 - 80 kJ mol-1 |
| Ring Inversion | Lower Tc | 56 - 80 kJ mol-1 |
Data derived from studies on N-benzoylated piperazine analogues. rsc.org
Influence of Substituents on Conformation
Substituents on the piperazine ring or on the acyl group can significantly influence the conformational dynamics, including the rates of ring flipping and nitrogen inversion. Studies on various N-benzoylated piperazines have provided insights into these substituent effects, which can be extrapolated to understand the behavior of this compound analogues. nih.gov
The electronic properties of substituents on the benzoyl ring, for example, can alter the energy barrier for amide bond rotation. nih.govrsc.org Electron-withdrawing groups on the aromatic ring of N-benzoylpiperazines generally lead to higher rotational barriers. This is because these groups enhance the double bond character of the amide C-N bond through resonance, making rotation more difficult. nih.gov Conversely, electron-donating groups tend to lower this barrier.
Furthermore, an additional substituent on the second nitrogen of the piperazine ring can also affect the conformational barriers. For instance, the presence of an additional aryl group on the amine site has been shown to lead to reduced rotational and inversion barriers compared to a free secondary amine. nih.govrsc.org
In some substituted piperazine derivatives, the typical chair conformation can be destabilized in favor of a twist-boat conformation. This can occur due to steric strain between substituents, such as an allylic strain between methyl substituents and a carbamate protecting group in a 2,6-dimethylated piperazine. rsc.org While this compound itself is not substituted on the ring carbons, this principle highlights the importance of steric factors in determining the preferred conformation of piperazine derivatives. rsc.org
The conformational behavior of these molecules is crucial as it dictates the three-dimensional arrangement of the pharmacophoric features, which in turn influences their binding to biological receptors. nih.gov
Table 2: Influence of Substituent Electronic Effects on Amide Bond Rotation Barrier in N-Benzoylpiperazine Analogues
| Substituent Nature on Benzoyl Ring | Effect on Amide C-N Double Bond Character | Expected Effect on Rotational Energy Barrier (ΔG‡) |
|---|---|---|
| Electron-Withdrawing | Increase | Increase |
| Electron-Donating | Decrease | Decrease |
Qualitative trends based on studies of N-benzoylated piperazine analogues. nih.gov
Computational Chemistry and Molecular Modeling of 1 Morpholinocarbonylmethyl Piperazine Derivatives
Quantum Chemical Calculationsbohrium.comjksus.orgnih.gov
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to investigate the electronic structure and geometry of molecules. These methods provide a detailed understanding of the fundamental properties of piperazine (B1678402) derivatives at the atomic level. bohrium.comjksus.org For piperazine-based compounds, these calculations are crucial for elucidating characteristics that govern their reactivity and intermolecular interactions. nih.gov
Density Functional Theory (DFT) is a predominant computational method used to investigate the molecular structure of new piperazine derivatives. bohrium.com DFT calculations are performed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. jksus.org This process is essential for accurately predicting other molecular properties.
Commonly used functionals and basis sets for studying piperazine derivatives include B3LYP and WB97XD with basis sets like 6-311+G** or 6-311G(d,p). jksus.orgdoi.org These calculations yield precise bond lengths, bond angles, and dihedral angles. The accuracy of the theoretical model is often validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, with low root-mean-square deviation (RMSD) values indicating a good agreement. jksus.org Beyond geometry, DFT is also used to simulate vibrational spectra (FT-IR and FT-Raman), which helps in the characterization of the compounds. bohrium.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com
A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is more readily excitable. researchgate.netnih.gov In the context of drug design, this analysis helps predict the bioactive nature of compounds. bohrium.com For derivatives of 1-(Morpholinocarbonylmethyl)piperazine, modifications to the molecular structure through different functional groups can tune the HOMO-LUMO gap, thereby altering the molecule's electronic behavior and reactivity. nih.gov
| Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Implication |
|---|---|---|---|---|
| -H (Parent Compound) | -6.15 | -1.55 | 4.60 | Baseline Reactivity |
| -NO₂ (Electron-Withdrawing) | -6.85 | -2.50 | 4.35 | More Reactive, Better Electron Acceptor |
| -OCH₃ (Electron-Donating) | -5.70 | -1.40 | 4.30 | More Reactive, Better Electron Donor |
| -Cl (Electron-Withdrawing) | -6.40 | -1.90 | 4.50 | Increased Reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites within a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate different charge distributions. nih.gov
Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are often found around electronegative atoms like oxygen or nitrogen. nih.govnih.gov Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly located around hydrogen atoms. nih.gov For this compound derivatives, MEP maps can identify the nucleophilic nitrogen atoms of the piperazine ring and the electrophilic carbonyl carbon, providing insights into how the molecule will interact with biological targets or other reagents. researchgate.net
Molecular Dynamics Simulationsnih.govnih.gov
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular behavior, which is crucial for understanding the flexibility and conformational adaptability of piperazine derivatives, especially upon interaction with biological systems. nih.gov
In the context of drug design, MD simulations can model how a ligand like a this compound derivative binds to a protein target. nih.gov The simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds), and explore the conformational changes that occur during the binding process. acs.org This information is vital for predicting the binding affinity and mechanism of action of potential drug candidates. nih.gov Furthermore, MD simulations are used to investigate the behavior of these molecules in solution, providing insights into processes like solvation and absorption. nih.govresearchgate.net
Conformational Energy Landscapesrsc.org
The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Piperazine derivatives are flexible molecules that can exist in various conformations. nih.gov The piperazine ring typically adopts a stable chair conformation, but ring inversion and rotation around single bonds can lead to different spatial arrangements. rsc.orgrsc.org
Computational methods are used to explore the conformational energy landscape of these molecules. This involves calculating the potential energy of the molecule for all possible conformations to identify the most stable, low-energy states (global and local minima) and the energy barriers between them. rsc.org For N-substituted piperazines, factors such as restricted rotation around the amide bond and the interconversion of chair conformations shape the energy landscape. rsc.org Understanding the preferred conformations and the flexibility of the molecule is essential for designing compounds that can fit optimally into a specific biological target's binding site. nih.govnih.gov
Structure-Activity Relationship (SAR) Studiesnih.govnih.gov
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov For piperazine derivatives, computational SAR studies involve systematically modifying the structure of this compound and calculating how these changes affect its properties and interactions with a biological target. nih.govresearchgate.net
The versatile piperazine scaffold allows for modifications at its nitrogen atoms, which can significantly influence pharmacological activity. nih.govscispace.com For instance, SAR studies have shown that adding different heterocyclic or aryl groups to the piperazine ring can potentiate activities such as antipsychotic, antidepressant, or antimicrobial effects. nih.govresearchgate.netingentaconnect.com The incorporation of specific substituents, such as electron-withdrawing groups, has been shown to enhance antibacterial activity in some piperazine derivatives. benthamdirect.comresearchgate.net These computational studies help rationalize experimental findings and provide a roadmap for designing more potent and selective compounds. nih.govnih.gov
| Structural Modification | Position | General Effect on Activity | Example Application |
|---|---|---|---|
| Addition of Aryl group (e.g., phenyl, pyridinyl) | N-4 of Piperazine | Often essential for receptor binding and potency | Antipsychotic, Antidepressant nih.govresearchgate.net |
| Substitution on Aryl group (e.g., -Cl, -F) | Aryl ring attached to Piperazine | Can modulate potency, selectivity, and pharmacokinetic properties | Antimicrobial, Anticancer benthamdirect.commdpi.com |
| Varying the linker chain length | Between Piperazine and another moiety | Affects spatial orientation and ability to reach binding pockets | Receptor Antagonists nih.gov |
| Replacing Piperazine with other heterocycles | Core Scaffold | Often leads to a significant decrease or loss of activity | Anticancer, Antipsychotic nih.govmdpi.com |
Ligand-Protein Interaction Analysis (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In the study of this compound derivatives, molecular docking has been employed to elucidate their potential mechanisms of action by examining their interactions with various biological targets at the molecular level.
Research has shown that derivatives of the piperazine scaffold are versatile ligands capable of interacting with a range of biological targets. researchgate.net Docking studies on these derivatives have provided critical insights into their structure-activity relationships, guiding the rational design of more potent and selective compounds.
One area of investigation involves the potential antibacterial properties of piperazine derivatives. Molecular docking studies of piperazine phthalamide (B166641) analogues were conducted against proteins from Methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. bohrium.com These studies aimed to understand the molecular interactions and binding modes of the compounds within the active sites of target proteins like 3VMT and 6FTB. bohrium.com The computational data strongly correlated with experimental antibacterial activity, validating the in silico approach. bohrium.com
Another significant application of molecular docking for piperazine derivatives has been in cancer research. For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were docked against Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancers. nih.gov The results revealed that these compounds could be potential candidates for cancer theranostics. nih.gov The docking study showed that the compound designated as SA7 had the highest binding affinity among the series. nih.gov
The following table summarizes the binding affinities of these derivatives against CAIX:
| Compound | Binding Affinity (kcal/mol) |
| SA1 | -7.39 |
| SA2 | -8.39 |
| SA3 | -7.92 |
| SA4 | -8.04 |
| SA5 | -7.95 |
| SA6 | -7.65 |
| SA7 | -8.61 |
Data sourced from Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. nih.gov
Furthermore, new phenylpiperazine derivatives of 1,2-benzothiazine have been evaluated as potential anticancer agents, with molecular docking studies suggesting their ability to interact with DNA and topoisomerase IIα. mdpi.com The compound BS230, in particular, demonstrated strong potential, with docking studies showing its ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com
In the context of neurodegenerative diseases, novel piperazine derivatives have been designed as cognition enhancers targeting the enzyme acetylcholinesterase (AChE). nih.gov Molecular docking and enzyme kinetics studies were performed to understand the mechanism of AChE inhibition. nih.gov The findings indicated that the compounds exhibited potent dual binding site inhibition activity. nih.gov
The inhibitory activities of the most promising compounds from this study are presented below:
| Compound | IC50 (µM) | Inhibition Constant (Ki, µM) |
| 1d | 2.23 | 1.05 |
| 3c | 14.38 | 6.93 |
Data sourced from Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. nih.gov
Additionally, docking studies have been performed on piperazine derivatives targeting viral proteins. Analogs of methyl β-D-galactopyranoside, which may include piperazine moieties, were docked against the SARS-CoV-2 main protease (PDB: 6Y84). mdpi.com The results showed binding affinities ranging from -6.8 to -8.8 kcal/mol, indicating that modifications to the parent compound increased binding affinity. mdpi.com
These diverse molecular docking studies highlight the therapeutic potential of this compound derivatives against a wide array of diseases by demonstrating their favorable interactions with various key biological protein targets.
Spectroscopic and Crystallographic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For 1-(Morpholinocarbonylmethyl)piperazine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The piperazine (B1678402) and morpholine (B109124) rings, being conformationally flexible, would exhibit signals typically as complex multiplets.
Piperazine Ring Protons: The eight protons of the piperazine ring are chemically distinct. The four protons on the carbons adjacent to the unsubstituted nitrogen (-NH) would likely appear at a different chemical shift than the four protons on the carbons adjacent to the nitrogen bearing the morpholinocarbonylmethyl substituent. Typically, protons on carbons alpha to an amine are found in the 2.5-3.0 ppm range.
Morpholine Ring Protons: The morpholine ring also contains eight protons. The four protons on the carbons adjacent to the nitrogen atom (-N-C=O) would be deshielded by the amide group and are expected to resonate around 3.4-3.6 ppm. The four protons on the carbons adjacent to the oxygen atom would typically appear at a slightly downfield region, around 3.6-3.8 ppm.
Methylene (B1212753) Bridge Protons (-CH₂-): The two protons of the methylene group connecting the piperazine ring and the carbonyl group would appear as a singlet, expected in the range of 3.0-3.3 ppm, deshielded by the adjacent nitrogen and carbonyl group.
Amine Proton (-NH-): The proton on the secondary amine of the piperazine ring would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Carbonyl Carbon (C=O): The most downfield signal would be that of the amide carbonyl carbon, typically appearing in the range of 165-175 ppm.
Piperazine Ring Carbons: The four carbon atoms of the piperazine ring would likely give rise to two distinct signals, one for the carbons adjacent to the secondary amine and another for the carbons adjacent to the tertiary amine, typically in the 40-55 ppm region.
Morpholine Ring Carbons: The four carbon atoms of the morpholine ring are also expected to produce two signals: one for the carbons alpha to the nitrogen (around 40-50 ppm) and another for the carbons alpha to the oxygen (around 65-70 ppm).
Methylene Bridge Carbon (-CH₂-): The carbon of the bridging methylene group would be expected to resonate in the 55-65 ppm range.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Piperazine CH₂ (adjacent to NH) | ~2.5 - 3.0 | ~45 - 50 |
| Piperazine CH₂ (adjacent to N-CH₂) | ~2.4 - 2.8 | ~50 - 55 |
| Morpholine CH₂ (adjacent to N) | ~3.4 - 3.6 | ~40 - 50 |
| Morpholine CH₂ (adjacent to O) | ~3.6 - 3.8 | ~65 - 70 |
| Methylene Bridge (-N-CH₂-C=O) | ~3.0 - 3.3 | ~55 - 65 |
| Amide Carbonyl (C=O) | - | ~165 - 175 |
Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of conformational isomers (rotamers). Furthermore, the piperazine ring can undergo chair-to-chair interconversion. These dynamic processes can often be observed by NMR spectroscopy. rsc.orgnih.gov
In academic studies of similar N-acylpiperazines, temperature-dependent NMR experiments are used to study this conformational behavior. rsc.org At low temperatures, the interconversion between conformers is slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal. The temperature at which this coalescence occurs can be used to calculate the activation energy barrier for the rotational or inversion process. For this compound, it is highly probable that both amide bond rotation and piperazine ring inversion would lead to complex dynamic behavior observable by NMR. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₁₀H₁₉N₃O₂), the monoisotopic mass is 213.14772 Da. uni.lu HRMS analysis would be expected to confirm this mass with high accuracy. The compound is typically observed as protonated or other adducts in the mass spectrum. unibas.it
| Adduct Ion | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₀H₂₀N₃O₂]⁺ | 214.15500 |
| [M+Na]⁺ | [C₁₀H₁₉N₃O₂Na]⁺ | 236.13694 |
| [M+K]⁺ | [C₁₀H₁₉N₃O₂K]⁺ | 252.11088 |
| [M-H]⁻ | [C₁₀H₁₈N₃O₂]⁻ | 212.14044 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine, morpholine, and methylene groups. niscpr.res.in
C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1670 cm⁻¹ for the tertiary amide carbonyl (C=O) group. This is one of the most characteristic signals in the spectrum.
C-N Stretch: C-N stretching vibrations for the amines and amide are expected to appear in the 1250-1350 cm⁻¹ region. niscpr.res.in
C-O-C Stretch: A strong band corresponding to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring would be prominent, typically appearing around 1115 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (Piperazine) | 3200 - 3400 | Medium |
| C-H Stretch | Alkyl (CH₂) | 2800 - 3000 | Medium to Strong |
| C=O Stretch | Tertiary Amide | 1630 - 1670 | Strong |
| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium |
| C-O-C Stretch | Ether (Morpholine) | ~1115 | Strong |
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of chemical compounds. While a specific crystallographic study for this compound was not identified in a comprehensive review of academic literature, extensive crystallographic data are available for its constituent heterocyclic moieties, piperazine and morpholine, as well as for various derivatives. The analysis of these related structures offers valuable insights into the conformational preferences and packing arrangements that can be expected for molecules incorporating these rings.
The crystal structures of the parent piperazine and morpholine heterocycles have been determined at 150 K. iucr.org Both structures are characterized by the formation of hydrogen-bonded chains. In the case of piperazine, these chains are further linked to form sheets. iucr.org Morpholine also exhibits weak C-H···O interactions in its crystal lattice. iucr.org The study of these fundamental structures provides a baseline for understanding the more complex crystal packing of their derivatives.
The conformation of the piperazine and morpholine rings is a key feature revealed by X-ray crystallography. In most reported crystal structures, both the piperazine and morpholine rings adopt a chair conformation. nih.govnih.gov This is the lowest energy conformation for these six-membered saturated heterocyclic systems, minimizing steric and torsional strain. For instance, in the structure of 1-[Bis(4-fluorophenyl)methyl]piperazine, the piperazine ring is in a near-ideal chair conformation. nih.gov Similarly, in 1,2-dimorpholinoethane-1,2-dithione, both morpholine rings display the typical chair conformation. nih.gov
Below are tables summarizing the crystallographic data for piperazine, morpholine, and two of their derivatives, illustrating the typical geometric parameters and crystal systems observed for these classes of compounds.
Interactive Data Tables
Table 1: Crystallographic Data for Piperazine and Morpholine
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
|---|---|---|---|---|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | Monoclinic | P2₁/n | - | - | - | - | - |
| Morpholine | C₄H₉NO | - | - | - | - | - | - | - |
Detailed cell parameters for piperazine and morpholine were not fully available in the provided search results. iucr.org
Table 2: Crystallographic Data for Selected Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 1-[Bis(4-fluorophenyl)methyl]piperazine | C₁₇H₁₈F₂N₂ | Monoclinic | P2₁/c | 12.1574 | 8.8559 | 13.8604 | 93.355 | 4 | nih.gov |
These data highlight the common monoclinic crystal system for these types of compounds and provide a reference for the expected unit cell dimensions. The specific arrangement of molecules in the crystal lattice, however, is unique to each compound and is determined by the intricate balance of intermolecular forces.
Applications in Advanced Organic Synthesis and Materials Science
Use as Building Blocks for Complex Molecular Architectures
1-(Morpholinocarbonylmethyl)piperazine serves as a valuable scaffold in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and supramolecular chemistry. The piperazine (B1678402) moiety offers two distinct nitrogen atoms that can be selectively functionalized. One nitrogen is acylated with the morpholinocarbonylmethyl group, leaving the second nitrogen available for further reactions. This inherent asymmetry is a key feature for its use as a building block.
Researchers have utilized piperazine and its derivatives to construct a wide array of intricate molecular structures. For instance, the secondary amine of the piperazine ring can readily undergo reactions such as N-alkylation, N-arylation, and amide bond formation, allowing for the facile introduction of diverse functionalities. This versatility has been exploited in the synthesis of macrocycles, where piperazine units can be incorporated to create pre-organized cavities capable of binding to specific guests. The morpholine (B109124) group, with its potential for hydrogen bonding, can further influence the conformational preferences and binding properties of these macrostructures.
In medicinal chemistry, the piperazine ring is a well-established "privileged structure," appearing in numerous biologically active compounds. nih.govacs.org The incorporation of the morpholinocarbonylmethyl substituent can modulate the physicochemical properties of the resulting molecules, such as solubility and membrane permeability, which are critical for drug development. For example, novel dihydropyrimidinone derivatives containing a morpholine moiety have been synthesized using a one-pot Biginelli reaction, highlighting the utility of morpholine-containing building blocks in generating libraries of potential therapeutic agents. mdpi.com Similarly, complex molecules with potential antitumor activity have been synthesized by coupling N-substituted piperazines with other heterocyclic systems. nih.govacs.org
Integration into Polymeric Structures and Materials
The difunctional nature of the piperazine ring in this compound makes it a suitable monomer for the synthesis of functional polymers. The secondary amine can participate in polymerization reactions, such as polycondensation and ring-opening polymerization, to form linear or cross-linked polymeric materials. The pendant morpholinocarbonylmethyl group then imparts specific properties to the resulting polymer.
Piperazine-based polymers have been investigated for a range of applications. For instance, polyamides and polyurethanes containing piperazine units in their backbone have been synthesized. The presence of the morpholine carboxamide side chain can enhance the hydrophilicity and biocompatibility of these polymers, making them potentially suitable for biomedical applications. Furthermore, the ability of the morpholine and piperazine nitrogens to engage in hydrogen bonding can influence the polymer's thermal and mechanical properties.
While specific research on the polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a valuable monomer. By reacting it with difunctional monomers such as diacyl chlorides or diisocyanates, a variety of polymers with tailored properties could be produced. The resulting materials would possess a high density of functional groups, which could be exploited for applications in areas like drug delivery, hydrogels, and membranes.
Ligands in Catalytic Systems
The nitrogen atoms in the piperazine and morpholine rings of this compound possess lone pairs of electrons, making them excellent candidates for coordination to metal ions. This property allows the molecule to act as a ligand in the formation of metal complexes, some of which may exhibit catalytic activity. The specific coordination geometry and electronic properties of the resulting complex will depend on the nature of the metal ion and the reaction conditions.
N-substituted piperazine derivatives have been successfully employed as ligands in a variety of catalytic transformations. nih.gov For example, complexes of transition metals with ligands containing piperazine moieties have been shown to catalyze oxidation and other organic reactions. nih.govnih.govresearchgate.net The morpholinocarbonylmethyl substituent can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity of the complex. The oxygen atom of the morpholine ring and the carbonyl oxygen could also potentially participate in coordination, leading to multidentate ligand behavior.
The table below summarizes the catalytic applications of some N-substituted piperazine and morpholine metal complexes, illustrating the potential for this compound in this field.
| Metal Ion | Ligand Type | Catalytic Application | Reference |
| Cu(II), Pt(II), Ni(II) | N-substituted piperazine/morpholine | Epoxidation of cis-stilbene | nih.gov |
| Mn(II), Co(II), Zn(II) | Mixed ligand with 4-methylpiperazine | Antimicrobial activity | nih.gov |
| Various | Hydrazone-transition metal complexes | Various biological and catalytic applications | researchgate.net |
| Co, Cu, Zn | Piperazine ring-based N2O2 ligands | Biological activity | biointerfaceresearch.com |
This table is illustrative and based on related compounds, as direct catalytic studies on this compound complexes are not widely reported.
CO2 Capture Materials
Aqueous amine solutions are widely used for the capture of carbon dioxide (CO2) from industrial flue gases. Piperazine (PZ) is a particularly effective amine for this purpose due to its high reactivity with CO2 and good thermal stability. rsc.orgnih.govmdpi.com The presence of two amine groups in piperazine allows for the formation of carbamates, which is the key chemical reaction in the CO2 absorption process.
The performance of various amine-based solvents for CO2 capture is often compared based on parameters such as absorption rate and loading capacity. The table below presents a conceptual comparison based on the known properties of piperazine and its derivatives.
| Solvent System | Key Features | Potential Advantages for CO2 Capture |
| Aqueous Piperazine (PZ) | High reactivity, good thermal stability. | Fast absorption rates, high CO2 loading capacity. rsc.orgnih.gov |
| PZ blended with other amines | Can optimize properties like viscosity and regeneration energy. | Improved overall process efficiency. mdpi.com |
| Aqueous this compound (Hypothetical) | Combines the reactivity of piperazine with the polarity of the morpholine group. | Potentially good solubility and absorption kinetics. |
Crystal Design
Crystal engineering is the rational design of crystalline solids with desired properties, which is achieved by controlling the intermolecular interactions between molecules in the solid state. Hydrogen bonding is a particularly powerful tool in crystal engineering, as it is directional and can be used to assemble molecules into specific one-, two-, or three-dimensional networks.
This compound possesses several functional groups that can participate in hydrogen bonding: the N-H group of the piperazine ring, the carbonyl oxygen of the amide, and the oxygen atom of the morpholine ring. These groups can act as both hydrogen bond donors and acceptors, providing multiple possibilities for forming robust supramolecular structures. The crystal structures of piperazine and morpholine themselves are characterized by extensive hydrogen-bonded networks. researchgate.neted.ac.uknih.gov
The interplay of these hydrogen bonding motifs, along with other intermolecular forces such as van der Waals interactions, can be used to control the packing of this compound molecules in the solid state. This could lead to the formation of different polymorphs (different crystal structures of the same compound) with distinct physical properties. Furthermore, this compound can be co-crystallized with other molecules to form multi-component crystals with tailored architectures and properties. The study of supramolecular assembly in similar piperazine derivatives has demonstrated the formation of diverse and predictable hydrogen-bonded patterns. nih.govrsc.org
Future Research Directions and Translational Perspectives
Development of More Sustainable and Efficient Synthetic Routes
The pursuit of sustainable and efficient synthesis is a cornerstone of modern chemistry. For 1-(Morpholinocarbonylmethyl)piperazine, future efforts will likely concentrate on minimizing environmental impact while maximizing yield and purity. Research is moving towards methods that reduce the number of synthetic steps, avoid hazardous reagents, and utilize milder reaction conditions.
Key strategies for achieving these goals include:
Catalytic Approaches: The use of catalysts, such as palladium, can enable reactions under milder conditions and with greater efficiency. scispace.com For instance, palladium-catalyzed carboamination has been shown to produce piperazines in high yields. scispace.com Developing catalytic routes specific to the synthesis of this compound could significantly improve efficiency.
Green Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or ionic liquids. The synthesis of piperazine (B1678402) via cyclocondensation has been successfully demonstrated in aqueous media, highlighting a greener alternative. scispace.com
Byproduct Minimization: Designing synthetic pathways that inherently produce fewer byproducts can simplify purification and reduce waste. For example, alternative reagents to traditional activators can be explored to avoid the competitive side reactions that lead to bis-amide formation in the synthesis of related piperazinyl amides. nih.gov
Table 1: Comparison of Synthetic Strategies for Piperazine Derivatives
| Strategy | Advantages | Potential Application for this compound |
|---|---|---|
| Multi-step Classical Synthesis | Well-established, predictable outcomes. | Baseline method often involving protection/deprotection steps. |
| One-Pot Synthesis | Reduced waste, time, and cost; higher overall yields. rsc.org | Combining the acylation of piperazine and subsequent reactions in a single vessel. |
| Palladium-Catalyzed Reactions | High yields, mild conditions. scispace.com | Catalytic amidation to form the core structure more efficiently. |
| Aqueous Media Synthesis | Environmentally friendly, reduced cost and toxicity. scispace.com | Developing a water-based synthesis route for the initial piperazine ring formation. |
Exploration of Novel Reactivity and Transformations
The unique structure of this compound, featuring two distinct heterocyclic rings and multiple reactive sites, offers fertile ground for exploring novel chemical reactions. The secondary amine of the piperazine ring is a key site for nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. scispace.comresearchgate.net
Future research could investigate:
Metal-Templated Reactions: The use of metal ions to template reactions can lead to the formation of complex macrocyclic or cage-like structures that would be difficult to synthesize otherwise. For instance, metal ions can template the cyclization of adjacent phenolate (B1203915) groups on a piperazine scaffold to form an oxazine (B8389632) ring, a transformation that does not proceed without the metal. doi.org
Ring-Opening and Rearrangement Reactions: Subjecting the morpholine (B109124) or piperazine rings to specific conditions could induce ring-opening or rearrangement, leading to entirely new molecular scaffolds.
Functionalization of the Carbonyl Group: While the amide bond is generally stable, its reactivity can be exploited. Reduction of the carbonyl group could yield new amino-alcohol derivatives, while other transformations could modify the electronic properties of the molecule.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry provides powerful tools for predicting the physicochemical and biological properties of molecules, thereby accelerating the design and discovery process. scirp.org For this compound, advanced computational modeling can offer significant insights without the need for extensive laboratory synthesis and testing.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and molecular docking can be employed to:
Predict Physicochemical Properties: Models can accurately estimate properties like solubility, lipophilicity (cLogP), and polar surface area, which are crucial for a molecule's behavior in various systems. nih.govnih.gov
Forecast Biological Activity and Toxicity: In silico tools can predict potential biological targets and assess drug-likeness based on established criteria like Lipinski's Rule of Five. nih.govresearchtrend.net These methods allow for the early-stage filtering of candidates that may have poor bioavailability or potential toxicity. nih.govresearchtrend.net
Guide the Design of New Derivatives: By simulating how structural modifications affect the molecule's properties, computational models can guide the rational design of new derivatives with enhanced activity or improved safety profiles. scirp.orgnih.gov This predictive capability helps prioritize the most promising candidates for synthesis.
Table 2: Applications of Computational Modeling in Derivative Design
| Modeling Technique | Predicted Properties | Relevance to this compound |
|---|---|---|
| QSAR | Biological activity, toxicity. nih.gov | Predicting the potential bioactivity of new derivatives based on structural features. |
| Molecular Docking | Binding affinity to biological targets. nih.gov | Identifying potential protein interactions and guiding drug design. |
| DFT/CDFT | Chemical reactivity, electronic structure, stability. scirp.org | Understanding the molecule's fundamental reactivity and optimizing its structure. |
| Pharmacokinetic Modeling | Absorption, distribution, metabolism, excretion (ADME). researchtrend.net | Predicting the bioavailability and clearance of new analogues in a biological system. |
Expanding Applications in Catalysis and Materials Science
The structural features of this compound make it an attractive candidate for applications beyond its traditional use as a chemical intermediate. The presence of multiple nitrogen atoms makes it a potential ligand for metal catalysts or a building block for functional polymers.
Future research directions include:
Homogeneous Catalysis: The piperazine and morpholine nitrogens can act as coordination sites for transition metals. Derivatives of this compound could be synthesized and evaluated as ligands in catalytic processes such as cross-coupling reactions, hydrogenations, or polymerizations.
Materials Science: Piperazine-containing compounds are utilized in the development of agrochemicals and other advanced materials. researchgate.net The diamine nature of the piperazine moiety makes it a suitable monomer for the synthesis of polyamides or polyureas. By incorporating this compound into a polymer backbone, new materials with tailored properties such as thermal stability, solubility, or metal-chelating capabilities could be developed.
Supramolecular Chemistry: The molecule's ability to form hydrogen bonds and coordinate with metals could be exploited in the design of self-assembling supramolecular structures, leading to the creation of novel gels, liquid crystals, or porous materials.
Q & A
Q. Methodological Answer :
Radioligand Displacement Assays : Use serotonin (5-HT2B/2C) or dopamine receptor-expressing cell lines. Compare IC₅₀ values of this compound against reference agonists (e.g., 1-(3-chlorophenyl)piperazine for 5-HT2C) .
Molecular Dynamics Simulations : Model interactions with receptor binding pockets (e.g., hydrophobic pockets for morpholine groups) .
Data Interpretation :
Basic: What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
Q. Methodological Answer :
HPLC-UV/ESI-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid). Derivatize with 1-(2-methoxyphenyl)piperazine for enhanced UV detection .
GC-EI-MS : Compare spectra against SWGDRUG library entries for isomer identification .
Quality Control :
- Set impurity thresholds at <0.1% for regulatory compliance .
Advanced: How can thermodynamic studies elucidate metal-ligand complexation behavior?
Q. Methodological Answer :
Potentiometric Titration : Measure stability constants (log K) of complexes with transition metals (e.g., Pd²⁺, Pt²⁺) in aqueous solutions .
Isothermal Titration Calorimetry (ITC) : Quantify ΔG, ΔH, and ΔS of binding to assess selectivity (e.g., preferential binding to Pd²⁺ over Pr³⁺) .
Applications :
- Design anticancer agents by optimizing ligand rigidity and donor atom geometry .
Basic: What safety protocols are critical for handling morpholinocarbonyl-substituted piperazines?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure .
First Aid : For inhalation exposure, administer oxygen and monitor for CNS depression .
Storage :
- Store in amber vials at –20°C to prevent degradation .
Advanced: How do substituent positions (ortho/meta/para) impact pharmacological activity?
Q. Methodological Answer :
SAR Studies : Synthesize analogs with substituents at varying positions (e.g., 4-methoxyphenyl vs. 3-chlorophenyl).
In Vitro Assays : Compare EC₅₀ values in receptor activation assays. For example, 1-(4-fluorophenyl)piperazine shows higher 5-HT2B affinity than para-substituted analogs .
Mechanistic Insight :
- Para-substituents enhance steric fit in hydrophobic receptor pockets, while meta groups alter electron density .
Basic: What chromatographic methods validate synthetic purity in forensic research?
Q. Methodological Answer :
LC-QTOF-MS : Accurately mass (<5 ppm error) confirms molecular ion identity.
Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., for 1-[(R)-(4-chlorophenyl)phenylmethyl]piperazine) .
Forensic Relevance :
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Q. Methodological Answer :
CYP450 Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms. Predict major metabolites (e.g., N-demethylation or hydroxylation) .
In Silico Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .
Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
